2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide
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Overview
Description
2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core linked to a pyrazole moiety through an acetamide bridge, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phthalazinone Core: Starting from phthalic anhydride, the phthalazinone core can be synthesized through a cyclization reaction with hydrazine.
Attachment of the Acetamide Bridge: The phthalazinone intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group.
Coupling with Pyrazole: Finally, the acetamide intermediate is coupled with 1,3,5-trimethyl-4-pyrazolecarboxaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with enzymes, receptors, or other biological targets.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy and safety in treating various diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores, such as phthalazinone itself or its simple derivatives.
Pyrazole Derivatives: Compounds like 1,3,5-trimethylpyrazole or other substituted pyrazoles.
Uniqueness
What sets 2-(1-oxophthalazin-2(1H)-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide apart is its combination of a phthalazinone core with a pyrazole moiety, linked through an acetamide bridge. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H19N5O2/c1-11-15(12(2)21(3)20-11)9-18-16(23)10-22-17(24)14-7-5-4-6-13(14)8-19-22/h4-8H,9-10H2,1-3H3,(H,18,23) |
InChI Key |
KTZMGRJYDGYFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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